

# Rogletimide stability issues

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## Compound Focus: Rogletimide

CAS No.: 92788-10-8

Cat. No.: S541767

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## Rogletimide Drug Profile

Property	Description
Alternative Name	Pyridoglutethimide [1] [2]
Pharmacological Class	Selective aromatase inhibitor (Antineoplastic) [1] [2] [3]
Chemical Relation	Analog of glutethimide and aminoglutethimide [1]
Development Status	Never marketed; development reported for breast cancer but unsuccessful in clinical trials [1] [2]
Noted Limitation	Lower potency compared to other aromatase inhibitors [1]

## Analytical Method for Rogletimide Isomers

A specific chiral High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the analysis of **Rogletimide** and its metabolites in plasma, which is crucial for stability and pharmacokinetic studies [4].

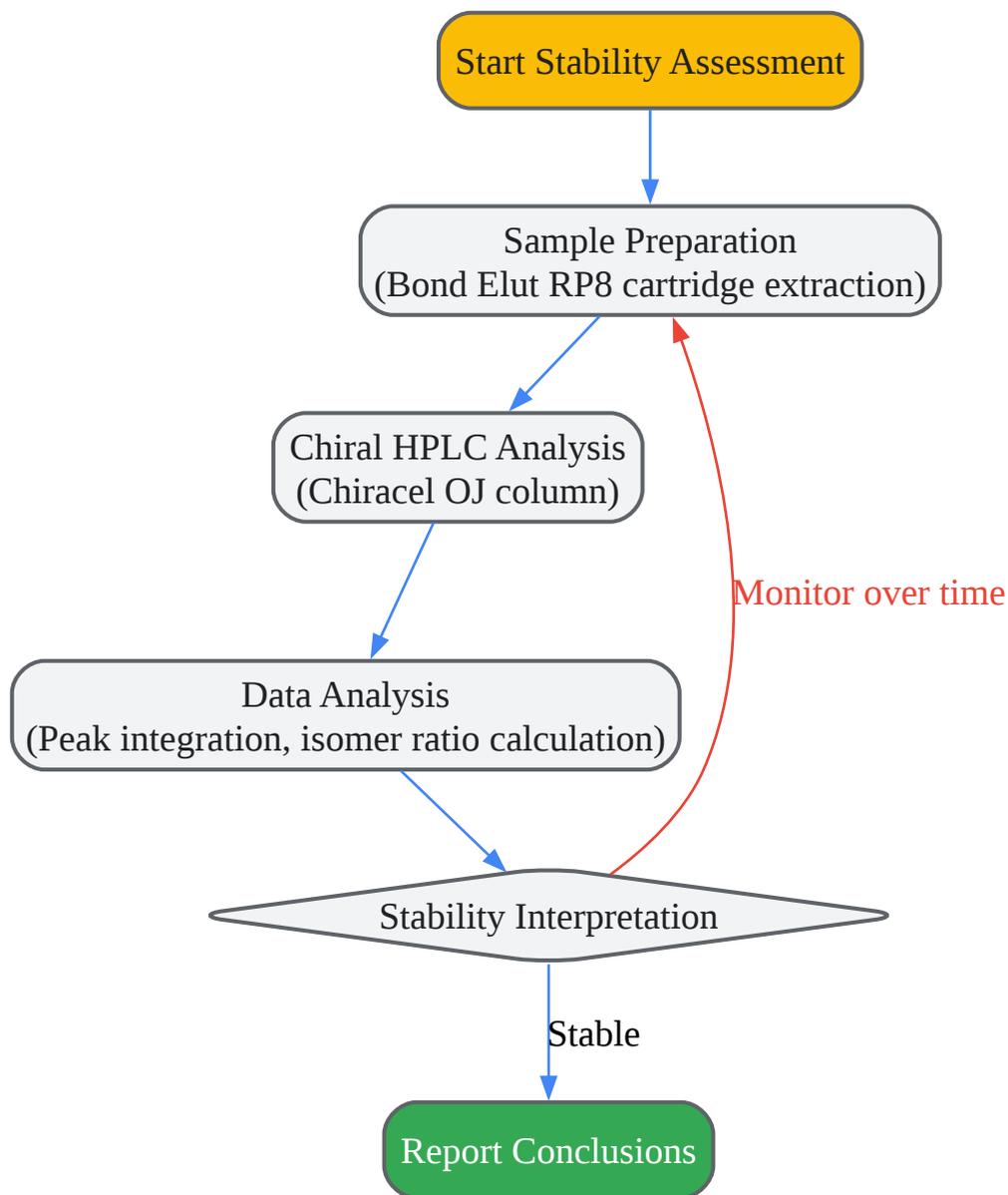
- **Objective:** To separate and quantify the isomers of **Rogletimide** (Rog) and its metabolite, **Rogletimide-N-oxide** (Nox) [4].
- **Column:** Chiral cellulose-[4-methylbenzoate]ester (Chiracel OJ) [4].
- **Mobile Phase:** n-hexane / anhydrous ethanol (65/35, v/v) [4].
- **Flow Rate:** 0.9 ml/min [4].
- **Column Temperature:** +35°C [4].
- **Detection:** UV detection at 257 nm [4].
- **Internal Standard:** S-aminoglutethimide (S-Ag) [4].

The quantitative performance of this assay is summarized in the table below.

Analyte	Retention Time (min)	Linear Range ( $\mu\text{M}$ )	Detection Limit ( $\mu\text{M}$ )
R-Rog	~17	2.5 to 10	2.5
S-Rog	~28	0.5 to 10	0.5
R-Nox	~31	0.25 to 2.5	0.25
S-Nox	~76	0.50 to 2.5	0.5

## Experimental Workflow for Stability Assessment

For a comprehensive stability assessment, you can follow this general workflow that incorporates the described HPLC method:



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## Frequently Asked Questions

- **What is the primary reason Rogletimide did not reach the market?** Clinical development was halted primarily due to its **lower potency** compared to other contemporary aromatase inhibitors, making it unsuccessful in clinical trials despite its potential for treating breast cancer with fewer side effects [1].

- **What is a critical consideration when analyzing Rogletimide concentrations?** The chiral HPLC method notes that blank human plasma can show **random interference at the retention time of the R-Rogletimide isomer**. This prevents accurate quantification of R-Rog at concentrations below 2.5  $\mu\text{M}$  and must be accounted for during method application [4].
- **Does Rogletimide undergo metabolic conversion?** Yes, preliminary pharmacokinetic data from the cited study suggests that both the R- and S- isomers of **Rogletimide** are metabolized into their respective **Rogletimide-N-oxide isomers** [4].

## Key Guidance for Researchers

The most direct information available pertains to a specific **chiral stability and metabolic conversion issue**, addressed by a validated HPLC method. For a full stability profile, you would typically use this method to track isomer-specific degradation under various stress conditions (e.g., heat, light, pH).

The search results did not contain explicit signaling pathways for **Rogletimide**, detailed decomposition pathways, or specific storage and handling protocols beyond the analytical method described.

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## References

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